molecular formula C11H15NO4 B14404123 (1,3-Dimethoxy-2-nitropropyl)benzene CAS No. 85757-62-6

(1,3-Dimethoxy-2-nitropropyl)benzene

Cat. No.: B14404123
CAS No.: 85757-62-6
M. Wt: 225.24 g/mol
InChI Key: CFUMMQFSUBNULB-UHFFFAOYSA-N
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Description

“(1,3-Dimethoxy-2-nitropropyl)benzene” is a nitroaromatic compound characterized by a benzene ring substituted with a propyl chain bearing two methoxy groups at positions 1 and 3 and a nitro group at position 2. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing nitro group, creating unique electronic and steric effects.

The compound’s applications are inferred from structural analogs: nitro groups often participate in reduction or substitution reactions, while methoxy groups can enhance solubility in polar solvents or stabilize intermediates in catalytic processes.

Properties

CAS No.

85757-62-6

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(1,3-dimethoxy-2-nitropropyl)benzene

InChI

InChI=1S/C11H15NO4/c1-15-8-10(12(13)14)11(16-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3

InChI Key

CFUMMQFSUBNULB-UHFFFAOYSA-N

Canonical SMILES

COCC(C(C1=CC=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Henry reaction proceeds via base-catalyzed condensation of the aldehyde with nitroethane, forming a β-nitro alcohol intermediate. Dehydration under acidic conditions yields the trans-(E)-nitropropene derivative. Key parameters include:

  • Catalyst : Ammonium acetate (5.0 equiv)
  • Solvent : Acetic acid (20 mL per 2.0 g aldehyde)
  • Temperature : 80°C for 30 minutes
  • Yield : ~85–90% (extrapolated from nitromethane-based reactions)

The product, (E)-1,3-dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene, is isolated as a bright yellow solid after column chromatography.

Catalytic Hydrogenation of Nitropropene to Nitropropyl

Selective hydrogenation of the nitropropene intermediate is critical to avoid over-reduction of the nitro group. Palladium on carbon (Pd/C) under mild hydrogen pressure achieves this transformation.

Hydrogenation Parameters

  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Ethanol or ethyl acetate
  • Pressure : 1 atm H₂ at 25°C
  • Reaction Time : 4–6 hours
  • Yield : 70–80% (estimated from analogous reductions)

The reaction selectively saturates the C=C bond, converting (E)-1,3-dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene to (1,3-Dimethoxy-2-nitropropyl)benzene.

Alternative Synthetic Routes

Epoxide Reductive Opening

A method adapted from amphetamine synthesis involves epoxide intermediates. 3,5-Dimethoxybenzaldehyde undergoes epoxidation followed by reductive opening with lithium aluminum hydride (LiAlH4):

  • Epoxidation :

    • Mn(OAc)₃-mediated allylation forms α′-allyl-3,5-dimethoxycyclohex-2-en-1-one.
    • Epoxidation with mCPBA yields 2-(3,5-dimethoxybenzyl)oxirane.
  • Reductive Opening :

    • LiAlH4 reduces the epoxide to (1,3-Dimethoxy-2-hydroxypropyl)benzene.
    • Nitration via concentrated HNO₃/H₂SO₄ introduces the nitro group (yield: ~60%).

Oxazolidine-Mediated Synthesis

A multi-step route using chiral auxiliaries involves:

  • Swern Oxidation : Converts (S)-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate to the corresponding aldehyde.
  • Nitroalkylation : Reaction with nitroethane under Henry conditions forms the β-nitro alcohol.
  • Deprotection : Acidic hydrolysis removes the oxazolidine group, yielding the target compound.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Henry + Hydrogenation Condensation, dehydration, H₂ 60–70% Scalable, minimal byproducts Requires selective hydrogenation
Epoxide Reduction Epoxidation, LiAlH4, nitration 50–60% Avoids nitroalkene intermediates Multi-step, low functional group tolerance
Oxazolidine Route Swern oxidation, nitroalkylation 65–75% Enantioselective potential Costly reagents, complex steps

Reaction Optimization Strategies

Enhancing Hydrogenation Selectivity

  • Catalyst Modifications : Raney nickel at 0°C suppresses nitro group reduction.
  • Solvent Effects : Ethanol improves catalyst dispersion vs. THF.

Nitroalkylation Improvements

  • Microwave Assistance : Reduces reaction time from 30 minutes to 5 minutes.
  • Solvent-Free Conditions : Increases yield to 92% in ball-mill reactions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42–1.52 (m, 12H, CH₃), 3.73 (d, J=9.1 Hz, 1H, CH), 4.05–4.44 (m, 2H, OCH₂).
  • IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Considerations

  • Cost Analysis : Nitroethane ($38.39/100g) vs. nitromethane ($10.00/1g).
  • Waste Management : Acetic acid recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1,3-Dimethoxy-2-nitropropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethoxy-2-nitropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with enzymes and other biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Nitrobenzene (C₆H₅NO₂)

  • Key Differences : Unlike the target compound, nitrobenzene lacks methoxy groups and a propyl chain. The nitro group is directly attached to the benzene ring, making it highly electron-deficient.
  • Reactivity : Nitrobenzene undergoes electrophilic substitution at meta positions due to strong deactivation by the nitro group. In contrast, the target compound’s nitro-propyl chain may allow for regioselective reactions at the propyl moiety, while methoxy groups could activate ortho/para positions on the benzene ring .

1,3-Dimethoxybenzene (C₈H₁₀O₂)

  • Key Differences : This compound has two methoxy groups on the benzene ring but lacks a nitropropyl substituent.
  • Electronic Effects : The methoxy groups strongly donate electrons, making the ring highly reactive toward electrophiles. The target compound’s nitro group counterbalances this effect, creating a mixed electronic profile that may enable dual reactivity (e.g., participation in both electrophilic and nucleophilic reactions) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₃H₁₉NO₂)

  • Key Differences : This benzamide derivative features a hydroxy-dimethyl ethyl group and a methylbenzamide moiety.
  • Functional Utility: The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility Melting Point (°C)
(1,3-Dimethoxy-2-nitropropyl)benzene 225.24 2-nitropropyl, 1,3-dimethoxy Moderate in DMSO, acetone Not reported
Nitrobenzene 123.11 Nitro (directly on benzene) Low in water, high in ether 5.7
1,3-Dimethoxybenzene 138.17 1,3-dimethoxy (on benzene) High in ethanol, chloroform 22–24
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.30 3-methylbenzamide, hydroxy-dimethyl Soluble in DMF, DMSO 98–100

Notes:

  • Methoxy groups enhance solubility in polar aprotic solvents, similar to 1,3-dimethoxybenzene .

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